P2X3 Receptor Antagonism
3-(4-Methylphenoxy)piperidine demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM, a profile not reported for its closely related positional isomers such as 3-(2-methylphenoxy)piperidine (Ki=186 nM for DAT) or 4-(3-methylphenoxy)piperidine (a dopamine transporter inhibitor) [1][2]. While the absolute potency is in the nanomolar range, the key differentiation lies in the target selectivity. The P2X3 receptor is an established therapeutic target for chronic pain and cough, making this activity a distinct and verifiable point of departure from analogs that engage monoamine transporters [3].
| Evidence Dimension | P2X3 Receptor Antagonism |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 3-(2-Methylphenoxy)piperidine: Ki = 186 nM at dopamine transporter (DAT) [2] |
| Quantified Difference | Target switch from DAT to P2X3 (80 nM vs 186 nM) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes, antagonist activity assessed at 10 µM |
Why This Matters
This specific target engagement profile allows researchers to explore P2X3-related pathways without confounding activity at monoamine transporters, a critical differentiator for pain and neurology-focused drug discovery programs.
- [1] BindingDB. (2024). EC50: 80nM for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3). BDBM50118219. View Source
- [2] BindingDB. (2024). Binding affinity to dopamine transporter (DAT) using [3H]WIN-35428. BDBM50453908. View Source
- [3] PMC. (2021). In vitro ADME and pharmacological profiling data. PMC7917164. View Source
